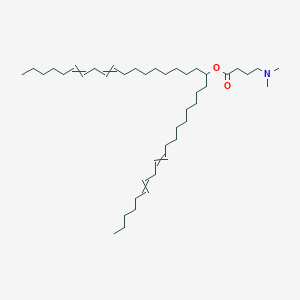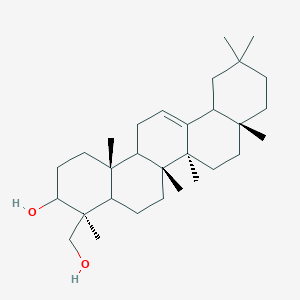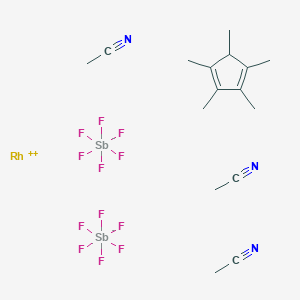
3,4-Dihydroxyphenyl 2-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a 2-oxo monocarboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of 3,4-dihydroxyphenylpyruvic acid . This compound has significant biological and chemical importance due to its role in various metabolic pathways and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 3,4-dihydroxyphenyl 2-oxopropanoate can be achieved through several methods. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to produce this compound .
Analyse Des Réactions Chimiques
3,4-Dihydroxyphenyl 2-oxopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Applications De Recherche Scientifique
3,4-Dihydroxyphenyl 2-oxopropanoate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds. In biology, it plays a role in metabolic pathways and is studied for its potential therapeutic effects. In medicine, it has been investigated as a potential inhibitor of phosphoenolpyruvate carboxykinase-2 (PCK2), an enzyme involved in gluconeogenesis and cancer metabolism . Additionally, it is used in the development of hydrogels for biomedical applications due to its biocompatibility and antioxidant properties .
Mécanisme D'action
The mechanism of action of 3,4-dihydroxyphenyl 2-oxopropanoate involves its interaction with specific molecular targets and pathways. As a PCK2 inhibitor, it binds to the active site of the enzyme, reducing its activity and thereby affecting gluconeogenesis. This inhibition can lead to decreased growth of cancer cells, making it a potential therapeutic agent for cancer treatment . The compound’s antioxidant properties also contribute to its protective effects against oxidative stress .
Comparaison Avec Des Composés Similaires
3,4-Dihydroxyphenyl 2-oxopropanoate can be compared with other similar compounds such as 3,4-dihydroxyphenylacetic acid and 3,4-dihydroxyphenylalanine (DOPA). While all these compounds contain the 3,4-dihydroxyphenyl group, they differ in their functional groups and biological activities. For instance, 3,4-dihydroxyphenylacetic acid is primarily involved in the metabolism of dopamine, whereas DOPA is a precursor to dopamine and is used in the treatment of Parkinson’s disease . The unique structure of this compound allows it to specifically inhibit PCK2, highlighting its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C9H8O5 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
(3,4-dihydroxyphenyl) 2-oxopropanoate |
InChI |
InChI=1S/C9H8O5/c1-5(10)9(13)14-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3 |
Clé InChI |
CQXBPBRJIMUCNL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)OC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)

![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
